N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that falls under the category of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridazinone ring, a methoxyphenyl group, and a dioxidotetrahydrothiophene moiety, making it notable for various scientific applications, particularly in medicinal chemistry and organic synthesis.
The compound can be classified as a heterocyclic compound due to its ring structure. It is also categorized as an amide, given the presence of the acetamide functional group. The compound's molecular formula is , and its molecular weight is approximately .
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps:
The molecular structure of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is defined by its unique arrangement of atoms:
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCS(=O)(=O)C3
.N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can participate in various chemical reactions:
The mechanism of action for N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide may involve several biological interactions:
The physical and chemical properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | N-(1,1-dioxothiolan-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-y]acetamide |
InChI Key | BVTNSLYATMUYGH-UHFFFAOYSA-N |
Solubility | Soluble in organic solvents (specific data not available) |
Melting Point | Not specified |
These properties make the compound suitable for various applications in research .
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several applications in scientific research:
This comprehensive analysis highlights the significance of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide across various fields of research and its potential for future applications.
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5